1-butyl-5-methyl-1H-pyrazol-3-amine

Cytotoxicity Breast Cancer Apoptosis

Replace unsubstituted or short-chain pyrazoles causing variable bioactivity and synthetic bottlenecks. This N-butyl-5-methylpyrazol-3-amine delivers consistent SAR data. - **P2X7 antagonist**: Potency markedly improved over unsubstituted scaffold (IC50 <30 μM) - **Oncology tool**: ~15 μM anti-proliferative activity (MCF-7 cells) for apoptosis induction studies - **Scalable supply**: Quantitative one-step Vilsmeier synthesis; pilot-scale batches available

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 73616-26-9
Cat. No. B2953694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-5-methyl-1H-pyrazol-3-amine
CAS73616-26-9
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCCCCN1C(=CC(=N1)N)C
InChIInChI=1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)
InChIKeyKQLIWCNXWHHVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-5-methyl-1H-pyrazol-3-amine: Core Properties and Structural Identity


1-Butyl-5-methyl-1H-pyrazol-3-amine (CAS 73616-26-9) is an N-substituted 5-aminopyrazole derivative characterized by a butyl group at the N1 position and a methyl group at C5, conferring a molecular formula of C8H15N3 and a molecular weight of 153.22 g/mol [1]. The compound belongs to the pharmacologically significant aminopyrazole class, with the amino group at C3 enabling nucleophilic reactivity and hydrogen-bonding interactions with biological targets [2]. The presence of the butyl substituent enhances lipophilicity compared to unsubstituted or shorter-chain analogs, influencing solubility and membrane permeability . This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, and its quantitative synthesis under mild conditions makes it accessible for both small-scale and bulk procurement .

1-Butyl-5-methyl-1H-pyrazol-3-amine: Why Substitution Fails


Within the 5-methyl-1H-pyrazol-3-amine scaffold, N1-substitution with alkyl chains of varying length and branching profoundly alters physicochemical properties, biological target engagement, and synthetic accessibility. Unsubstituted 5-methyl-1H-pyrazol-3-amine exhibits negligible activity against key targets such as the P2X7 receptor (IC50 > 30 μM), while N-ethyl and N-butyl derivatives show markedly enhanced potency due to optimized lipophilicity and steric complementarity [1]. Furthermore, N-butyl substitution enables a high-yielding one-step synthesis protocol (quantitative yield) that is not generally applicable to bulkier or shorter-chain analogs, directly impacting procurement cost and scalability [2]. Simply substituting a shorter-chain or unsubstituted analog introduces uncontrolled variability in biological outcomes and synthetic feasibility, rendering direct interchange scientifically unsound for reproducible research.

1-Butyl-5-methyl-1H-pyrazol-3-amine: Quantitative Differentiation


Cytotoxicity in MCF-7 Breast Cancer Cells

1-Butyl-5-methyl-1H-pyrazol-3-amine exhibits measurable cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM, whereas no comparable cytotoxic activity has been reported for the unsubstituted parent compound 5-methyl-1H-pyrazol-3-amine under similar assay conditions . This indicates that N-butyl substitution is essential for conferring anti-proliferative activity in this cellular model.

Cytotoxicity Breast Cancer Apoptosis

P2X7 Receptor Antagonism

N1-alkyl substitution dramatically influences P2X7 receptor antagonism potency. 1-Butyl-5-methyl-1H-pyrazol-3-amine demonstrates significantly enhanced antagonist activity compared to the unsubstituted parent (IC50 = 33.2 μM) [1], though it is less potent than the N-ethyl analog (IC50 = 0.57-0.70 μM) [2]. This suggests that while the butyl chain improves activity over no substitution, an ethyl group may provide optimal steric and electronic fit for the P2X7 binding pocket, positioning 1-butyl-5-methyl-1H-pyrazol-3-amine as a moderately potent tool compound with distinct pharmacological properties.

P2X7 Receptor Inflammation Neurodegeneration

One-Step Synthesis Efficiency

A one-step synthetic protocol employing adapted Vilsmeier conditions delivers 1-butyl-5-methyl-1H-pyrazol-3-amine in quantitative yield [1]. In contrast, syntheses of N-alkyl pyrazoles often require multi-step sequences and achieve moderate to good yields (typically 60-85%), as exemplified by the Suzuki-Miyaura-based preparation of related pyrazole amide derivatives [2]. This quantitative, single-step procedure reduces reagent consumption, minimizes purification efforts, and lowers overall procurement cost for larger-scale applications.

Synthetic Yield Process Chemistry Cost Efficiency

Lipophilicity Profile

The N-butyl substituent increases the calculated partition coefficient (cLogP) of 1-butyl-5-methyl-1H-pyrazol-3-amine to approximately 1.5-1.8, compared to a cLogP of ~0.2 for the unsubstituted 5-methyl-1H-pyrazol-3-amine . This ~1.3-1.6 log unit increase places the compound within the optimal lipophilicity range (LogP 1-5) for drug-like molecules, suggesting improved passive membrane permeability and oral bioavailability potential relative to the more polar parent compound.

Lipophilicity Drug-likeness Membrane Permeability

Antibacterial Precursor Potential

While 1-butyl-5-methyl-1H-pyrazol-3-amine itself has not been extensively profiled for direct antibacterial activity, its close structural analog 5-methyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of pyrazole amide derivatives (e.g., 6b) that exhibit potent activity against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, with MIC values in the low μg/mL range [1]. By extension, the N-butyl substituted variant may provide a distinct lipophilic handle for generating novel antibacterial agents with potentially improved membrane penetration or target binding.

Antibacterial NDM-1 Metallo-β-lactamase

1-Butyl-5-methyl-1H-pyrazol-3-amine: Application Scenarios


P2X7 Antagonist Development

The demonstrated P2X7 receptor antagonism (IC50 significantly improved over unsubstituted analog) positions 1-butyl-5-methyl-1H-pyrazol-3-amine as a viable starting point or reference compound for optimizing P2X7-targeted therapies. Its intermediate potency and distinct N-butyl substitution offer a unique pharmacological profile for exploring structure-activity relationships in pain, inflammation, and neurodegeneration models [1].

Cytotoxicity and Apoptosis Screening

With an IC50 of approximately 15 μM against MCF-7 breast cancer cells, this compound is suitable for inclusion in focused oncology libraries aimed at identifying novel apoptosis-inducing agents. The N-butyl group's contribution to activity makes it a valuable tool for probing the structural requirements for anti-proliferative effects within the aminopyrazole class [1].

NDM-1 Inhibitor Scaffold Design

As an analog of the core scaffold found in potent anti-NDM-1 benzamides, 1-butyl-5-methyl-1H-pyrazol-3-amine can be employed as a starting material for synthesizing a focused library of N-butyl-substituted pyrazole amides. This approach may yield new antibacterial agents with enhanced lipophilicity and membrane penetration against carbapenem-resistant Gram-negative pathogens [1].

Scalable Synthesis of N-Alkyl Aminopyrazoles

The quantitative, one-step Vilsmeier-based synthesis provides a robust and cost-effective manufacturing route for 1-butyl-5-methyl-1H-pyrazol-3-amine. This protocol can be adapted for pilot-scale production, reducing cost-per-gram and ensuring consistent supply for large-volume research programs or early-stage preclinical development [1].

Technical Documentation Hub

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